molecular formula C16H16N4O2 B2618736 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034512-54-2

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2618736
CAS RN: 2034512-54-2
M. Wt: 296.33
InChI Key: IRTCKPHBTDJPPF-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . Therefore, the future directions of research on compounds like “5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide” could involve exploring new synthetic strategies and applications in various fields of science.

properties

IUPAC Name

5-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-9-15(19-22-12)16(21)17-7-8-20-11-14(10-18-20)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCKPHBTDJPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

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